BenchChemオンラインストアへようこそ!

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide

Regioisomerism Structural Biology Medicinal Chemistry

This 2,9-dimethyl regioisomer positions a methyl group adjacent to the bridgehead nitrogen, altering electronic distribution versus 2,7- and 2,8-dimethyl analogs. The phenoxyacetamide side chain introduces π-stacking interactions critical for DOT1L, PDE3, and HIV-1 integrase engagement. Deploy in systematic SAR campaigns to map methyl placement effects on target potency and selectivity. Replace monocyclic pyrimidine scaffolds for diversified CNS and enzyme profiling. Request a bulk quote for your program today.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 941965-54-4
Cat. No. B2978319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
CAS941965-54-4
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)NC(=O)COC3=CC=CC=C3)C
InChIInChI=1S/C18H17N3O3/c1-12-7-6-10-21-17(12)19-13(2)16(18(21)23)20-15(22)11-24-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,20,22)
InChIKeyGMPZYRJYIHTIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide (CAS 941965-54-4): Procurement-Relevant Compound Class Profile


N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide (CAS 941965-54-4) is a synthetic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core coupled with a 2-phenoxyacetamide side chain [1]. The core scaffold is recognized in medicinal chemistry as a privileged structure with documented activity against clinically relevant targets including phosphodiesterase 3 (PDE3), HIV-1 integrase, and human leukocyte elastase (HLE) [2]. The compound bears a distinctive 2,9-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidine ring, differentiating it from isomeric 2,7-dimethyl and 2,8-dimethyl analogs that may exhibit divergent target engagement profiles.

Why Generic Substitution Fails for N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide: Structural Nuances That Dictate Selection


The pyrido[1,2-a]pyrimidin-4-one scaffold is pharmacologically promiscuous, with activity heavily modulated by the position and nature of substituents on the bicyclic ring system. The 2,9-dimethyl arrangement positions a methyl group adjacent to the bridgehead nitrogen (position 9), altering electronic distribution across the fused ring relative to 2,7- or 2,8-dimethyl isomers. Simultaneously, the phenoxyacetamide side chain introduces an aromatic ether capable of π-stacking interactions absent in ethoxyacetamide or simple acetamide analogs [1]. Interchanging the 2,9-dimethyl isomer with a 2,7-dimethyl or 2,8-dimethyl analog risks shifting target selectivity, while replacing the phenoxy moiety with an ethoxy group eliminates key aromatic contacts exploited by known phenoxyacetamide-based inhibitors of DOT1L [2]. These structural distinctions preclude simple isosteric or isomeric substitution without experimental re-validation.

Quantitative Differentiation Evidence for N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide: Comparator-Based Data Guide


Regioisomeric Methyl Substitution: 2,9-Dimethyl vs. 2,7-Dimethyl vs. 2,8-Dimethyl Isomers

The 2,9-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core places a methyl group at position 9 directly adjacent to the bridgehead nitrogen (N-5). This regioisomeric arrangement is distinct from the 2,7-dimethyl (CAS 941965-78-2) and 2,8-dimethyl (CAS 897617-07-1) isomers, both of which position the second methyl group on the pyridine ring distal to the bridgehead. While no head-to-head biochemical comparison of these isomers has been published, the electronic effect of a methyl substituent at position 9 is expected to alter the pKa of the bridgehead nitrogen and modulate hydrogen-bonding capacity relative to the 7- or 8-substituted isomers [1]. This regioisomeric distinction is structurally verified by the InChI Key GMPZYRJYIHTIER-UHFFFAOYSA-N, which uniquely encodes the 2,9-dimethyl topology.

Regioisomerism Structural Biology Medicinal Chemistry SAR

Phenoxyacetamide vs. Ethoxyacetamide Side Chain: Aromatic Contribution to Target Binding

The phenoxyacetamide side chain present in the target compound distinguishes it from the ethoxyacetamide analog (CAS 897617-47-9). In a computational and experimental study of phenoxyacetamide derivatives as DOT1L inhibitors, hits bearing the phenoxyacetamide moiety (designated L01, L03, L04, L05) exhibited binding free energies ranging from –220 to –304 kJ/mol in molecular dynamics simulations, with the top hit L03 achieving ΔG_bind = –303.9 ± 16.5 kJ/mol [1]. While the specific compound N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide was not among the explicitly reported hits, the phenoxyacetamide substructure was identified as the critical pharmacophore anchoring the molecule into the DOT1L binding pocket, a feature absent in ethoxyacetamide analogs [1]. Separately, N-pyrimidinyl-2-phenoxyacetamide derivatives have achieved adenosine A2A receptor binding affinities as low as Ki = 0.4 nM, further validating the phenoxy motif for high-affinity target engagement [2].

Pharmacophore Modeling Binding Free Energy DOT1L Inhibition Epigenetics

Computational Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. Phenylacetamide Analog

The target compound incorporates an ether oxygen in the phenoxyacetamide linker, endowing it with an additional hydrogen bond acceptor (HBA) relative to the phenylacetamide analog (CAS 942001-30-1), which lacks the ether linkage. PubChem-computed descriptors for closely related 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl amides indicate XLogP3 values of approximately 2.8 for the trifluoromethylbenzamide analog, with 1 hydrogen bond donor (HBD) and up to 6 HBA [1]. The phenoxyacetamide compound is expected to exhibit a moderately lower logP and higher HBA count compared to the phenylacetamide analog (predicted HBA = 4), potentially improving aqueous solubility while retaining sufficient lipophilicity for membrane permeability. These computational estimates are class-level inferences pending experimental determination for the specific compound.

Physicochemical Properties Drug-likeness LogP Hydrogen Bonding

Optimal Application Scenarios for N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Pyrido[1,2-a]pyrimidin-4-one Regioisomers

The 2,9-dimethyl substitution pattern represents one of three possible dimethyl regioisomers on the pyrido[1,2-a]pyrimidin-4-one scaffold. This compound is most appropriately deployed as a comparator in systematic SAR campaigns alongside the 2,7-dimethyl (CAS 941965-78-2) and 2,8-dimethyl (CAS 897617-07-1) isomers to map how methyl placement modulates target potency and selectivity across PDE3, HIV-1 integrase, or elastase enzyme panels [1]. Because the 9-methyl group sits adjacent to the bridgehead nitrogen, its electronic influence on the core heterocycle may be more pronounced than substitution at position 7 or 8, making this isomer a high-value chemical probe for understanding regioisomeric effects on binding mode.

DOT1L Inhibitor Hit Expansion and Pharmacophore Validation

Given that phenoxyacetamide derivatives have been computationally and experimentally validated as DOT1L inhibitors with binding free energies reaching –303.9 kJ/mol [2], this compound serves as a direct entry point for exploring the SAR around the 2,9-dimethyl-pyrido[1,2-a]pyrimidin-4-one scaffold in the context of DOT1L inhibition. The phenoxyacetamide side chain is the critical pharmacophore for DOT1L pocket anchoring, and the 2,9-dimethyl core provides a rigid, pre-organized scaffold that is structurally distinct from the phenoxyacetamide hits (L01–L05) reported in the primary literature. Researchers can use this compound to probe whether the pyrido[1,2-a]pyrimidine core offers advantages over simpler phenoxyacetamide scaffolds in terms of binding kinetics or selectivity.

Adenosine A2A Receptor Antagonist Scaffold Hopping

N-pyrimidinyl-2-phenoxyacetamides have demonstrated sub-nanomolar adenosine A2A receptor affinity (Ki = 0.4 nM) and in vivo efficacy in rodent Parkinson's disease models (MED 10 mg/kg p.o.) [3]. The target compound offers a scaffold-hopping opportunity wherein the simple pyrimidine ring is replaced with a fused pyrido[1,2-a]pyrimidine bicyclic system. This structural modification is predicted to modulate physicochemical properties (LogP, solubility) and may confer distinct CNS penetration characteristics or off-target profiles compared to the monocyclic pyrimidine series. Researchers pursuing adenosine receptor modulators can leverage this compound to diversify chemical matter beyond the extensively patented monocyclic pyrimidine space.

Chemical Biology Tool for Profiling Enzyme Selectivity Across the Pyrido[1,2-a]pyrimidinone Chemotype

The pyrido[1,2-a]pyrimidin-4-one core has been reported to interact with multiple enzyme families including PDE3, HIV-1 integrase, and HLE [1]. The 2,9-dimethyl-2-phenoxyacetamide derivative serves as a defined chemical probe for selectivity profiling across these target classes. By comparing its activity profile against that of the 2,7-dimethyl, 2,8-dimethyl, and 2-methyl (non-dimethyl) analogs in standardized enzyme panels, researchers can deconvolute the contribution of the 9-methyl substituent and the phenoxyacetamide side chain to target engagement promiscuity versus selectivity. This information is essential for prioritizing chemotypes in early-stage drug discovery programs.

Quote Request

Request a Quote for N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.